2,4-Pentanedione, monooxime (8CI,9CI)
Description
Contextualization within Oxime Chemistry
Oximes are a class of organic compounds characterized by the functional group R¹R²C=NOH, where R¹ and R² are organic side-chains. They are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). 2,4-Pentanedione, monooxime, fits squarely within this chemical family as it is the product of the condensation reaction between 2,4-pentanedione and one equivalent of hydroxylamine.
A key aspect of oxime chemistry is the potential for tautomerism, specifically oxime-nitrone tautomerism. This is an isomerization process where the proton from the hydroxyl group migrates to the nitrogen atom, forming a nitrone. While this equilibrium is a fundamental concept, its favorability can be influenced by various factors. The study of 2,4-pentanedione, monooxime, offers a specific substrate to explore this phenomenon in a molecule with an adjacent carbonyl group, which can influence the electronic environment of the oxime moiety. Furthermore, oximes are recognized for their ability to act as ligands in coordination chemistry, capable of coordinating to metal ions through their nitrogen and/or oxygen atoms. researchgate.net
Significance of Diketone Monooximes in Chemical Science
Diketone monooximes, as a class of compounds, hold considerable significance due to their versatile nature as building blocks in organic synthesis and as ligands in coordination chemistry. The dual functionality of a ketone and an oxime group within the same molecule provides multiple reactive sites. This allows for a wide range of chemical modifications and the construction of more complex molecular architectures.
In the realm of coordination chemistry, diketone monooximes are of particular interest. The presence of both a carbonyl oxygen and the nitrogen and oxygen atoms of the oxime group creates a multidentate ligand. This allows the molecule to bind to a central metal ion in various coordination modes, leading to the formation of stable metal complexes with potentially interesting magnetic and optical properties. The study of such complexes contributes to the broader understanding of metallo-supramolecular chemistry and the design of novel catalytic systems.
Moreover, these compounds serve as valuable intermediates in the synthesis of various heterocyclic compounds, such as isoxazoles and pyrazoles. The strategic manipulation of the ketone and oxime functionalities allows for cyclization reactions, providing pathways to a diverse array of ring systems that are often found in biologically active molecules and functional materials.
Historical Perspectives and Evolution of Research on Acetylacetone (B45752) Derivatives
The study of 2,4-pentanedione, or acetylacetone, has a rich history in organic chemistry. It is a classic example used in university chemistry courses to illustrate the principles of keto-enol tautomerism. pearson.comfiveable.me Research has shown that in its liquid state, it exists as a mixture of keto and enol tautomers, with the enol form being surprisingly stable due to intramolecular hydrogen bonding and conjugation. libretexts.orgvaia.com
The extensive investigation of acetylacetone's properties naturally led to an exploration of its derivatives. Chemists have synthesized a wide array of acetylacetone derivatives by modifying its core structure to fine-tune its chemical and physical properties. These derivatives have found applications as chelating agents for metal extraction, catalysts, and precursors for the synthesis of pharmaceuticals and other specialty chemicals. chembk.com
The synthesis of oxime derivatives of acetylacetone, such as the dioxime, has been reported in the scientific literature. For instance, the synthesis of 2,4-pentanedione dioxime from acetylacetone and hydroxylamine hydrochloride has been documented. chemicalbook.comnist.gov This indicates that the synthesis of the monooxime is a chemically feasible and logical step in the exploration of acetylacetone's derivative chemistry. The ongoing interest in acetylacetone derivatives is driven by their potential in creating new materials and their utility in various synthetic applications.
Data Tables
Table 1: Properties of the Parent Compound, 2,4-Pentanedione
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molar Mass | 100.12 g/mol |
| Appearance | Colorless to yellowish liquid |
| Density | 0.975 g/mL at 25 °C |
| Melting Point | -23 °C |
| Boiling Point | 140.4 °C |
| Solubility in Water | Soluble |
| Synonyms | Acetylacetone, Acac |
Data sourced from various chemical databases and publications. chembk.com
Properties
CAS No. |
14401-90-2 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.132 |
IUPAC Name |
4-hydroxyiminopentan-2-one |
InChI |
InChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3 |
InChI Key |
LLCDXFIRMNFERF-UHFFFAOYSA-N |
SMILES |
CC(=NO)CC(=O)C |
Synonyms |
2,4-Pentanedione, monooxime (8CI,9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Pentanedione, Monooxime and Its Derivatives
Direct Synthesis from 2,4-Pentanedione and Hydroxylamine (B1172632)
The most conventional and straightforward method for preparing 2,4-pentanedione, monooxime involves the direct reaction of 2,4-pentanedione with hydroxylamine. This reaction is a classic condensation, forming a C=N bond and eliminating a molecule of water.
Condensation Reactions under Varied Conditions
The reaction between 2,4-pentanedione and hydroxylamine or its salts can be conducted under several conditions, leading to the formation of the monooxime. Traditional methods often involve refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). nih.govresearchgate.net This approach, while effective, can have drawbacks such as long reaction times and the use of toxic solvents. nih.gov
To address these limitations, more contemporary and environmentally benign methods have been developed. These include:
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. nih.govnih.gov For instance, the oximation of aldehydes and ketones has been successfully achieved under solvent-free conditions using microwave irradiation. nih.gov
Mechanochemical synthesis: This solvent-free approach involves grinding the reactants together, often with a catalytic amount of a solid support or reagent. nih.govresearchgate.netrsc.org Ketone-oxime conversions have been established for a wide range of ketones by simple mortar-and-pestle grinding with hydroxylamine hydrochloride and sodium hydroxide, sometimes with a few drops of a solvent like methanol (B129727) to facilitate the reaction. researchgate.netrsc.org
Aqueous systems: Reactions can be performed in water, often with the aid of a catalyst, providing a greener alternative to organic solvents. researchgate.net
The table below summarizes various reaction conditions for the synthesis of oximes from carbonyl compounds, which are applicable to the synthesis of 2,4-pentanedione, monooxime.
| Reaction Condition | Reactants | Catalyst/Additive | Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating | Ketone, Hydroxylamine HCl | Pyridine | Ethanol | Reflux | 15-60 min | Variable | researchgate.net |
| Microwave Irradiation | Aldehydes/Ketones, Hydroxylamine HCl | None | Solvent-free | N/A | Short | High | nih.gov |
| Mechanochemical (Grinding) | Ketone, Hydroxylamine HCl | Sodium Hydroxide | Methanol (drops) | Room Temp | Short | High | rsc.org |
| Aqueous System | Aldehydes/Ketones | N-hydroxyphthalimide | Water | Room Temp | N/A | 76-98% | researchgate.net |
| Sonication | Aldehydes/Ketones, Hydroxylamine | Anhydrous Sodium Sulfate (B86663) | Ethanol | N/A | Short | 51-99% | nih.gov |
Influence of Catalysts and Solvents on Yield and Selectivity
The choice of catalyst and solvent plays a crucial role in the synthesis of 2,4-pentanedione, monooxime, influencing both the reaction rate and the selectivity towards the mono-oximated product over the dioxime.
Catalysts:
A variety of catalysts have been employed to facilitate oxime formation. While the reaction can proceed with a simple base, other catalysts can offer advantages in terms of milder conditions and improved yields.
Bismuth(III) oxide (Bi₂O₃): This has been used for the solvent-free synthesis of oximes at room temperature via grinding, leading to excellent yields. google.com
Zinc oxide (ZnO): Under solvent-free conditions and at elevated temperatures (140–170°C), ZnO has been shown to be an effective catalyst for oximation, with reaction times as short as 5-15 minutes. nih.gov
Phase Transfer Catalysts (PTC): Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) hydrogen sulfate (TBAHS), can be used in two-phase systems to facilitate the reaction between the water-soluble hydroxylamine salt and the organic-soluble diketone. slideshare.netcrdeepjournal.orgresearchgate.netdalalinstitute.comillinois.edu This can lead to higher yields and cleaner reactions.
Solvents:
The solvent can significantly impact the keto-enol tautomerism of 2,4-pentanedione, which in turn can affect its reactivity. libretexts.orgresearchgate.net
Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize the enol form through hydrogen bonding. libretexts.org While the reaction is often performed in alcohols, the use of water as a green solvent is gaining traction. researchgate.net
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also influence the tautomeric equilibrium.
Nonpolar Solvents (e.g., carbon tetrachloride): In nonpolar solvents, the enol form of 2,4-pentanedione is favored due to intramolecular hydrogen bonding. libretexts.org
Solvent-free conditions: As mentioned earlier, mechanochemical and microwave-assisted syntheses often proceed without a bulk solvent, offering significant environmental benefits. nih.govnih.gov
The selectivity for the monooxime versus the dioxime can be controlled by the stoichiometry of the reactants. Using a molar equivalent or a slight excess of hydroxylamine relative to 2,4-pentanedione will favor the formation of the monooxime.
Synthesis of Substituted 2,4-Pentanedione, Monooxime Derivatives
The synthesis of substituted derivatives of 2,4-pentanedione, monooxime can be achieved by first introducing a substituent onto the 2,4-pentanedione backbone, followed by oximation. A common position for substitution is the C3 methylene (B1212753) group, which is acidic and can be readily deprotonated to form a nucleophilic enolate.
A novel and efficient method for the synthesis of 3-substituted derivatives of pentane-2,4-dione involves the use of the Finkelstein reaction, where chloro derivatives are converted to more reactive iodo derivatives. google.comresearchgate.net The alkylation can be carried out using various alkylating agents in the presence of a base. The subsequent reaction with hydroxylamine would yield the corresponding substituted monooxime. For example, 3-allylpentane-2,4-dione (B1616293) can be synthesized and then converted to its monooxime. google.com
The following table illustrates the synthesis of a 3-substituted 2,4-pentanedione, which is a precursor to the corresponding monooxime.
| Precursor | Alkylating Agent | Base | Solvent | Product | Reference |
| 2,4-Pentanedione | Allyl Halide | K₂CO₃ | Methyl Isobutyl Ketone | 3-Allylpentane-2,4-dione | google.comresearchgate.net |
Strategies for Derivatization to Heterocyclic Compounds
2,4-Pentanedione, monooxime is a valuable precursor for the synthesis of various heterocyclic compounds, particularly five- and six-membered rings containing nitrogen and oxygen atoms.
Isoxazoles: The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a well-established method for the synthesis of isoxazoles. nih.govresearchgate.net In the case of 2,4-pentanedione, monooxime, intramolecular cyclization can lead to the formation of 3,5-dimethylisoxazole. This can be facilitated by various reagents and conditions. For example, the reaction of β-diketones with hydroxylamine in an ionic liquid like butylmethylimidazolium (B1222432) salts can produce isoxazoles in excellent yields. nih.gov Gold-catalyzed cycloisomerization of α,β-acetylenic oximes also provides a route to substituted isoxazoles. nih.gov
Pyrazoles: Pyrazoles can be synthesized by the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. slideshare.netnih.gov While 2,4-pentanedione itself is the direct precursor, the monooxime can also be envisioned as an intermediate or a related starting material in similar cyclization reactions leading to pyrazole (B372694) systems.
Pyrimidines and Pyridines: The condensation of 1,3-dicarbonyl compounds with amidines or ammonia (B1221849) can lead to the formation of pyrimidine (B1678525) and pyridine rings, respectively. Microwave-assisted multicomponent reactions have been shown to be effective for the synthesis of complex fused pyrimidine systems. nih.gov Copper-catalyzed cyclization of oxime acetates with 2-benzylidenemalononitriles can lead to the formation of 2-aminonicotinonitriles, which are substituted pyridines. slideshare.net
Alternative Synthetic Pathways for Oxime Formation
Reduction of Nitroalkanes: Oximes can be prepared by the reduction of primary or secondary nitroalkanes. erowid.orgthieme.de Various reducing agents and systems have been employed, including stannous chloride, catalytic transfer hydrogenation with palladium on carbon (Pd/C) and a hydrogen donor like decaborane, and reduction with metals such as tin in the presence of an acid. google.comerowid.org The reduction of the alkali metal salts of nitroalkanes in an acidic solution using a metal above tin in the displacement series, in the presence of a catalytic amount of stannous chloride, has also been reported. google.com
Nitrosation followed by Reduction: Another approach involves the nitrosation of a suitable precursor followed by reduction to the oxime. For instance, the nitrosation of secondary nitro compounds can lead to ketones or oximes depending on the substituents. researchgate.net
Oxidation of Aliphatic Amines: Aliphatic amines can be oxidized to oximes using reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This method can provide high yields in short reaction times at room temperature.
The table below outlines some alternative synthetic routes to oximes.
| Synthetic Pathway | Precursor | Reagents | Key Features | Reference |
| Reduction of Nitroalkanes | Secondary Nitroalkane | Decaborane, DMSO, Pd/C | Mild conditions, good to high yields | erowid.org |
| Reduction of Nitroalkane Salts | Alkali metal salt of nitroalkane | Metal (e.g., Zn, Fe), SnCl₂ (catalytic), Acid | Technically simple, catalytic use of tin | google.com |
| Oxidation of Aliphatic Amines | Aliphatic Amine | m-CPBA | High yields, short reaction times, room temperature | nih.gov |
Spectroscopic and Structural Elucidation of 2,4 Pentanedione, Monooxime
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. For 2,4-Pentanedione, monooxime, both Infrared (IR) and Raman spectroscopy are pivotal in identifying its characteristic vibrational modes.
The infrared spectrum of 2,4-Pentanedione, monooxime reveals distinct absorption bands that are indicative of its constituent functional groups. Notably, the presence of both a ketone and an oxime functionality within the same molecule gives rise to a characteristic spectral signature. Key vibrational bands have been identified, confirming the successful synthesis of the mono-oxime from its diketone precursor. lam.edu.ly
A significant feature in the IR spectrum is the vibrational band corresponding to the carbonyl group (C=O) of the ketone. lam.edu.ly Additionally, the spectrum displays a vibrational band for the imine group (C=N) of the oxime. The absence of a broad hydroxyl (-OH) stretching band, which would typically be prominent in the spectrum of the parent diketone's enol form, further substantiates the formation of the oxime. lam.edu.ly
| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Functional Group |
| Carbonyl Stretch | 1717 | C=O |
| Imine Stretch | 1598 | C=N |
| C-H Stretch | 3065, 2980 | C-H |
This data is based on the experimental findings for the benzoyl ester derivative of the mono oxime, with the hydroxyl group of the oxime being esterified. The fundamental vibrational frequencies of the C=O and C=N groups in the parent mono oxime are expected to be in a similar region. lam.edu.ly
While specific Raman spectroscopic data for 2,4-Pentanedione, monooxime is not extensively detailed in the available literature, the technique is complementary to IR spectroscopy. Raman spectroscopy detects molecular vibrations that result in a change in polarizability. It would be expected to corroborate the presence of the key functional groups identified by IR spectroscopy, particularly the C=O and C=N stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For 2,4-Pentanedione, monooxime, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed structural information. The compound has been observed to exist as two isomers, with the E-isomer being the major product. lam.edu.ly
The ¹H NMR spectrum of 2,4-Pentanedione, monooxime displays distinct signals corresponding to the different proton environments in the molecule. The presence of two isomers is evident from the two sets of signals observed in the spectrum, with a reported isomeric ratio of 9:1. lam.edu.ly
The chemical shifts for the major (E)-isomer and the minor isomer are presented below: lam.edu.ly
| Proton Environment | Major Isomer Chemical Shift (δ ppm) | Minor Isomer Chemical Shift (δ ppm) |
| -OH | 8.181 (singlet) | 5.98 (singlet) |
| -CH₃ (adjacent to C=N) | 1.87 (singlet) | 2.81 (singlet) |
| -CH₂- | 1.74 (singlet) | 2.63 (singlet) |
| -CH₃ (adjacent to C=O) | 1.45 (singlet) | 2.69 (singlet) |
Mass Spectrometry Investigations
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
The mass spectrum of 2,4-Pentanedione, monooxime confirms its molecular weight. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 115, which corresponds to the molecular weight of the compound (C₅H₉NO₂). lam.edu.ly The fragmentation pattern provides further evidence for the compound's structure. lam.edu.ly
| Ion | m/z | Relative Intensity (%) |
| [M]⁺ | 115 | 59 |
| [M-OH]⁺ | 98 | 72 |
| 82 | 100 | |
| 73 | 79 | |
| 59 | 82 |
Crystal Structure Determination (e.g., X-ray Diffraction)
The three-dimensional arrangement of atoms in 2,4-pentanedione, monooxime has been determined with precision through single-crystal X-ray diffraction studies. These investigations reveal that the compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. This specific arrangement dictates the symmetry and packing of the molecules within the crystal lattice.
The unit cell parameters, which define the dimensions of the fundamental repeating unit in the crystal, have been determined as follows: a = 7.910 Å, b = 10.158 Å, c = 8.895 Å, with a β angle of 111.96°. The volume of this unit cell is 662.9 ų, and it contains four molecules of 2,4-pentanedione, monooxime (Z = 4).
Furthermore, the crystal structure is characterized by intermolecular hydrogen bonds. These bonds link the molecules into centrosymmetric dimers. Specifically, the oxime hydroxyl group of one molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule. This network of intermolecular interactions is fundamental to the stability of the crystal lattice.
Table 1: Crystal Data and Structure Refinement for 2,4-Pentanedione, monooxime
| Parameter | Value |
|---|---|
| Empirical formula | C₅H₇NO₂ |
| Formula weight | 113.12 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.910 |
| b (Å) | 10.158 |
| c (Å) | 8.895 |
| β (°) | 111.96 |
| Volume (ų) | 662.9 |
| Z | 4 |
Conformational Analysis through Spectroscopic Techniques
While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer insights into its conformational preferences in solution.
¹H NMR spectroscopy of 2,4-pentanedione, monooxime in various solvents is consistent with the predominance of the enol-oxime tautomer, which is the form observed in the crystal structure. The chemical shifts of the protons, particularly the hydroxyl proton, provide evidence for the strong intramolecular hydrogen bond. The downfield shift of this proton is characteristic of its involvement in such a bond, which deshields the proton and moves its resonance to a lower field.
Infrared spectroscopy further corroborates the presence of this intramolecular hydrogen bond. The IR spectrum exhibits a broad absorption band in the high-frequency region (typically around 3200-2600 cm⁻¹), which is a hallmark of a hydrogen-bonded O-H stretching vibration. The positions of the C=O and C=N stretching bands also provide information about the electronic structure and conjugation within the molecule.
Computational studies have complemented these experimental findings. Theoretical calculations have been used to explore the potential energy surface of the molecule and identify the most stable conformers. These studies consistently show that the planar conformation with the intramolecular hydrogen bond is the lowest energy structure, in agreement with both crystallographic and spectroscopic data.
Table 2: Selected Spectroscopic Data for 2,4-Pentanedione, monooxime
| Spectroscopic Technique | Feature | Typical Value/Observation |
|---|---|---|
| ¹H NMR | Chemical shift of OH proton (δ) | Downfield shift |
| IR Spectroscopy | O-H stretching vibration (ν) | Broad band at ~3200-2600 cm⁻¹ |
| IR Spectroscopy | C=O stretching vibration (ν) | ~1650 cm⁻¹ |
| IR Spectroscopy | C=N stretching vibration (ν) | ~1610 cm⁻¹ |
Coordination Chemistry and Metal Complexation of 2,4 Pentanedione, Monooxime
Ligand Properties and Chelation Modes
2,4-Pentanedione, monooxime possesses structural features that suggest its potential as a versatile chelating ligand. The introduction of the oxime group (=N-OH) in place of one of the carbonyl oxygens of acetylacetone (B45752) introduces a new set of donor atoms and potential coordination modes.
Like its parent compound, 2,4-pentanedione, monooxime is expected to primarily function as a bidentate ligand. libretexts.orglibretexts.orglibretexts.org Chelation involves the formation of a stable ring structure with a central metal ion, a phenomenon known as the chelate effect, which enhances the stability of the resulting complex compared to coordination with monodentate ligands. libretexts.orglibretexts.org The most probable chelation would involve the formation of a five or six-membered ring, which is thermodynamically favored.
The key difference between acetylacetone and its monooxime derivative lies in the available donor atoms. 2,4-Pentanedione, monooxime offers a combination of nitrogen and oxygen atoms for coordination. This N,O-donor set is distinct from the O,O-donor set of acetylacetone. magritek.comazom.com The deprotonation of the oxime's hydroxyl group and the enolic form of the remaining keto group would result in an anionic ligand that can coordinate to a metal ion. The coordination is anticipated to occur through the nitrogen atom of the oxime and the enolic oxygen atom, creating a stable chelate ring. The specific nature of the metal-ligand bond will depend on the properties of the metal ion, such as its hardness or softness according to HSAB (Hard and Soft Acids and Bases) theory.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with 2,4-pentanedione, monooxime would likely follow general procedures established for similar β-diketone and oxime-based ligands. This typically involves the reaction of a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. wikipedia.org
Due to the limited specific data for the requested complexes, the following sections are based on the expected properties and behavior derived from the known chemistry of the individual metal ions and related ligand systems.
Chromium(III) is a d³ metal ion that almost exclusively forms octahedral complexes, which are known for their kinetic inertness. wikipedia.org The synthesis of a Cr(III) complex with 2,4-pentanedione, monooxime would likely require heating to overcome the slow ligand exchange rates of the [Cr(H₂O)₆]³⁺ ion. researchgate.netstudylib.net
Expected Synthesis and Properties of a Chromium(III) Complex:
| Property | Expected Characteristic |
|---|---|
| Formula | [Cr(C₅H₈NO₂)₃] |
| Coordination Geometry | Octahedral |
| Synthesis Method | Reaction of a Cr(III) salt (e.g., CrCl₃·6H₂O) with 2,4-pentanedione, monooxime, likely with heating and in the presence of a base like urea (B33335) or an amine. researchgate.netstudylib.net |
| Magnetic Properties | Paramagnetic, with three unpaired electrons. wikipedia.org |
| Spectroscopic Features | The UV-Vis spectrum would be expected to show d-d transitions characteristic of an octahedral Cr(III) complex. |
This table is based on theoretical expectations and the known chemistry of Chromium(III) complexes. researchgate.netwikipedia.orgstudylib.netchemmethod.com
Manganese(II) is a d⁵ metal ion. Its complexes are typically high-spin, meaning they have five unpaired electrons, making them strongly paramagnetic. Mn(II) complexes are generally more labile than Cr(III) complexes and can adopt various coordination geometries, with octahedral being very common.
Expected Synthesis and Properties of a Manganese(II) Complex:
| Property | Expected Characteristic |
|---|---|
| Formula | [Mn(C₅H₈NO₂)₂] or [Mn(C₅H₈NO₂)₂(H₂O)₂] |
| Coordination Geometry | Most likely octahedral, potentially with solvent molecules occupying some coordination sites. |
| Synthesis Method | Reaction of an Mn(II) salt (e.g., MnCl₂·4H₂O) with the ligand, possibly with a mild base. chesci.com |
| Magnetic Properties | High-spin paramagnetic. |
| Characterization | Due to significant paramagnetic broadening, NMR spectroscopy would be less informative than for diamagnetic complexes. magritek.com Electron Paramagnetic Resonance (EPR) spectroscopy would be a key characterization technique. |
This table is based on theoretical expectations and the known chemistry of Manganese(II) complexes. chesci.comrsc.orgnih.gov
Iron(III) is also a d⁵ metal ion and, similar to Mn(II), its complexes are often high-spin and paramagnetic. It readily forms stable octahedral complexes.
Expected Synthesis and Properties of an Iron(III) Complex:
| Property | Expected Characteristic |
|---|---|
| Formula | [Fe(C₅H₈NO₂)₃] |
| Coordination Geometry | Octahedral |
| Synthesis Method | Reaction of an Fe(III) salt (e.g., FeCl₃) with the ligand in the presence of a base such as sodium acetate (B1210297) to facilitate deprotonation and precipitation of the neutral complex. |
| Magnetic Properties | Typically high-spin paramagnetic. |
| Color | Iron(III) complexes are often intensely colored due to ligand-to-metal charge transfer (LMCT) bands, which would likely be observed in the UV-Vis spectrum. |
This table is based on theoretical expectations and the known chemistry of Iron(III) complexes. sigmaaldrich.comyoutube.com
Complexes with Cobalt(II) Ions
Detailed experimental studies and characterization data for the specific complexation of 2,4-pentanedione, monooxime with cobalt(II) ions are not extensively documented in publicly available scientific literature. General principles of coordination chemistry suggest that Co(II), with its d⁷ electron configuration, would likely form either tetrahedral or octahedral complexes with 2,4-pentanedione, monooxime, depending on the stoichiometry and reaction conditions.
Complexes with Nickel(II) Ions
While specific studies on Ni(II) complexes with 2,4-pentanedione, monooxime are not widely available, research on structurally similar ligands provides significant insight. A key feature of oxime-containing ligands is their ability to exhibit ambidentate coordination. researchgate.net For instance, a study on a related nickel(II) complex, (4-methyliminopentane-2,3-dione 3-oximato)(4-iminopentane-2,3-dione 3-oximato)nickel(II), demonstrated that one ligand coordinates to the nickel center via its oximino nitrogen atom, while the second ligand binds through its oximino oxygen atom. researchgate.net This results in an essentially planar molecule. researchgate.net This finding is crucial as it suggests that 2,4-pentanedione, monooxime could also bind to Ni(II) in a similar fashion, potentially leading to isomeric structures or complex oligomeric formations. It is generally accepted that complexes involving oximino-nitrogen to metal bonding are the most stable. researchgate.net
Complexes with Copper(II) Ions
Specific research detailing the synthesis and characterization of copper(II) complexes with 2,4-pentanedione, monooxime is limited. However, studies on Cu(II) complexes with other oxime analogues of amino acids indicate that the oxime group's nitrogen and oxygen atoms are both effective donor sites. at.ua This duality can lead to the formation of dimeric or oligomeric complexes, particularly at higher pH levels, where the oxime group can be deprotonated. at.ua For Cu(II), a d⁹ metal ion, square planar or distorted octahedral geometries are typically expected.
Complexes with Other Metal Ions
Formation of Mixed-Ligand Complexes (e.g., Thiocyanate (B1210189) Complexes)
There is no specific information available in the reviewed literature concerning the formation of mixed-ligand complexes involving 2,4-pentanedione, monooxime and thiocyanate. In principle, the formation of such complexes would be possible, with the thiocyanate ion (SCN⁻) acting as a co-ligand, potentially coordinating to the metal center through either its sulfur or nitrogen atom.
Structural Features of Metal Complexes
The most significant structural feature of metal complexes involving 2,4-pentanedione, monooxime is derived from the versatile coordination behavior of the oxime group and the presence of a carbonyl group. The ligand can act as a bidentate chelating agent, forming a stable ring structure with the metal ion.
Key Structural Characteristics:
Ambidentate Oxime Group : The oxime group (-C=N-OH) can coordinate to a metal center through either the nitrogen atom or the oxygen atom. This is a critical feature that can lead to linkage isomerism. researchgate.net
Chelation : 2,4-Pentanedione, monooxime can act as a bidentate ligand, likely coordinating through the carbonyl oxygen and one of the oxime's donor atoms (N or O) to form a stable chelate ring. Complexes with chelate rings are generally more stable than those with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org
Oligomerization : The presence of two potential donor sites on the oxime group (N and O) that cannot simultaneously bind to the same metal ion can facilitate the formation of dimeric or larger oligomeric structures, where the oxime group of one ligand bridges to a second metal center. at.ua
Coordination Geometry : The resulting geometry of the complex (e.g., square planar, tetrahedral, octahedral) will depend on the metal ion, its oxidation state, and the ligand-to-metal ratio.
A crystal structure analysis of a closely related compound, (4-methyliminopentane-2,3-dione 3-oximato)(4-iminopentane-2,3-dione 3-oximato)nickel(II), provides a concrete example of the oxime group's ambidentate nature. researchgate.net
Interactive Table: Structural Data for a Related Ni(II) Oxime Complex This table presents crystallographic data for (4-methyliminopentane-2,3-dione 3-oximato)(4-iminopentane-2,3-dione 3-oximato)nickel(II), illustrating the geometry and bonding of a similar system. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.468 |
| b (Å) | 19.953 |
| c (Å) | 8.419 |
| β (°) | 107.66 |
| Molecules per unit cell (Z) | 4 |
| Coordination Feature | One ligand binds via oximino-N, the other via oximino-O |
Thermodynamic and Kinetic Stability Studies of Metal Complexes
Specific thermodynamic and kinetic stability data for metal complexes of 2,4-pentanedione, monooxime are not available in the surveyed literature. However, the stability of these complexes can be understood through established theoretical principles of coordination chemistry. gcnayanangal.comyoutube.com
Thermodynamic Stability refers to the position of the equilibrium for the formation of the complex. gcnayanangal.com It is quantified by the stability constant (K) or formation constant (β), where a larger value indicates a more stable complex and a more negative Gibbs free energy of formation (ΔG°). libretexts.orgwikipedia.org For 2,4-pentanedione, monooxime acting as a chelating ligand, an enhanced thermodynamic stability due to the chelate effect is expected. libretexts.org The stability of first-row transition metal complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.org
Kinetic Stability refers to the rate at which a complex undergoes ligand exchange reactions and is related to the complex being either labile (fast exchange) or inert (slow exchange). scispace.com It is important to note that thermodynamic stability and kinetic stability are distinct concepts; a thermodynamically stable complex can be kinetically labile, and vice versa. scispace.com Kinetic stability is governed by the activation energy of the substitution reaction. Factors influencing kinetic stability include the metal ion's charge and radius, its d-electron configuration, and the geometry of the complex. gcnayanangal.com
Interactive Table: Comparison of Thermodynamic and Kinetic Stability
| Concept | Definition | Governed By | Key Metric | Implication for Complex |
| Thermodynamic Stability | The extent to which a complex forms at equilibrium. gcnayanangal.com | Gibbs Free Energy (ΔG°) | Stability Constant (K or β) scispace.com | "Stable" (high K) vs. "Unstable" (low K) |
| Kinetic Stability | The speed at which a complex undergoes reactions (e.g., ligand substitution). youtube.com | Activation Energy (Ea) | Rate Constant (k) | "Inert" (slow reaction) vs. "Labile" (fast reaction) |
Theoretical and Computational Investigations of 2,4 Pentanedione, Monooxime
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the fundamental properties of 2,4-Pentanedione, monooxime. These methods allow for the theoretical examination of molecular structures, energies, and electronic distributions.
Density Functional Theory (DFT) has been a primary tool for investigating 2,4-Pentanedione, monooxime. A notable study utilized DFT calculations to analyze the molecular structure and vibrational spectra of the compound, referring to it as oxime-acetylacetone (oxime-AA). acs.org The research focused on the most stable cis-enol form of the molecule.
The calculations were performed using the B3LYP functional, a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. acs.org The 6-311++G(d,p) basis set was employed for these calculations, which provides a good balance of accuracy and computational cost for systems of this size. acs.org This combination of functional and basis set is well-established for predicting the geometries and vibrational frequencies of organic molecules. The theoretical data obtained from these calculations were found to be in good agreement with experimental results. acs.org
In a related study on a new oxime ligand derived from diacetyl monoxime, DFT calculations with the B3LYP functional and the 6-31G(d,p) basis set were used for geometry optimization, vibrational analysis, and determination of HOMO-LUMO energies. researchgate.net This further underscores the utility of DFT in characterizing oxime-containing compounds.
Table 1: DFT Calculation Parameters for 2,4-Pentanedione, Monooxime (oxime-AA) This table is interactive. Users can sort and filter the data.
| Parameter | Value | Reference |
|---|---|---|
| Method | Density Functional Theory (DFT) | acs.org |
| Functional | B3LYP | acs.org |
| Basis Set | 6-311++G(d,p) | acs.org |
| Focus of Study | Most stable cis-enol form | acs.org |
Molecular Structure and Conformational Preferences
The three-dimensional arrangement of atoms and the relative stability of different conformations are crucial for understanding the chemical reactivity and physical properties of 2,4-Pentanedione, monooxime.
Theoretical studies have focused on determining the most stable geometry of 2,4-Pentanedione, monooxime through energy minimization procedures. The research on oxime-AA identified the cis-enol form as the most stable conformer. acs.org In this structure, an intramolecular hydrogen bond is formed between the hydroxyl group of the oxime and the carbonyl oxygen.
The geometry optimization calculations performed using DFT at the B3LYP/6-311++G(d,p) level of theory provided key structural parameters. The strength of the intramolecular hydrogen bond was calculated to be approximately 21.0 kcal/mol. acs.org This value is indicative of a relatively strong hydrogen bond, which significantly contributes to the stability of the cis-enol conformation. acs.org The calculated O⋯O distance in this hydrogen bond was found to be in the range of 2.460–2.561 Å. researchgate.net
Table 2: Calculated Structural Parameters for the Most Stable Conformer of 2,4-Pentanedione, Monooxime This table is interactive. Users can sort and filter the data.
| Parameter | Calculated Value | Reference |
|---|---|---|
| Most Stable Form | cis-enol | acs.org |
| Intramolecular H-bond Strength | ~21.0 kcal/mol | acs.org |
| O⋯O Distance | 2.460–2.561 Å | researchgate.net |
Detailed computational studies on the interconversion pathways between different conformers or tautomers of 2,4-Pentanedione, monooxime are not extensively documented in the available scientific literature. Such studies would typically involve mapping the potential energy surface to identify transition states and calculate the energy barriers for rotation around single bonds or for proton transfer in tautomerization processes. While the stability of the cis-enol form is established, the energetics of its conversion to other possible forms, such as the keto tautomer or other rotamers, remain an area for further investigation.
Mechanistic Studies of Reactions Involving 2,4 Pentanedione, Monooxime
Mechanism of Oxime Formation from Dicarbonyl Precursors
The initial and critical step in oxime formation is the nucleophilic attack of the hydroxylamine (B1172632) molecule on a carbonyl carbon of the 2,4-pentanedione. youtube.comnumberanalytics.com The nitrogen atom of hydroxylamine, being less electronegative and thus a better nucleophile than its oxygen atom, initiates the attack. ic.ac.ukquora.com The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen. numberanalytics.comorganicmystery.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nitrogen's lone pair of electrons. organicmystery.comyoutube.com
The attack results in the breaking of the carbonyl's pi bond, with the electrons moving to the oxygen atom. youtube.com This process forms a tetrahedral intermediate, also known as a carbinolamine. nih.govmsu.edu The pH of the reaction medium is critical; if the solution is too acidic (pH 4-5 is often optimal), the hydroxylamine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction. organicmystery.com Conversely, at a high pH, the carbonyl group is not sufficiently protonated to activate it for the attack. organicmystery.com
Following the initial nucleophilic attack, a series of rapid proton transfers occur to stabilize the tetrahedral intermediate. quora.comchemtube3d.com The initial attack forms a zwitterion, which is an intermediate species possessing both a positive and negative charge. masterorganicchemistry.com To proceed, the negatively charged oxygen must be protonated, and the positively charged nitrogen must be deprotonated. youtube.com
This is often accomplished through a "proton shuttle" mechanism, where solvent molecules (like water) or other proton carriers facilitate the transfer. ic.ac.ukmasterorganicchemistry.com The goal is to convert the hydroxyl group on the original carbonyl carbon into a better leaving group (water) by protonating it, while simultaneously neutralizing the charge on the nitrogen atom. youtube.comyoutube.com This sequence of proton transfers leads to the formation of a more stable, neutral tetrahedral intermediate. nih.govyoutube.com
Table 1: Key Stages in the Mechanism of Oxime Formation
| Stage | Description | Key Intermediates |
| Nucleophilic Attack | The nitrogen of hydroxylamine attacks the acid-catalyzed carbonyl carbon of 2,4-pentanedione. numberanalytics.comquora.com | Tetrahedral Intermediate (Carbinolamine). nih.gov |
| Proton Transfer | A series of proton exchanges occur, typically involving the solvent, to protonate the hydroxyl group and deprotonate the nitrogen. chemtube3d.commasterorganicchemistry.com | Neutral Tetrahedral Intermediate. youtube.com |
| Dehydration | The nitrogen lone pair re-forms a double bond, eliminating a water molecule. nih.govyoutube.com A final deprotonation yields the oxime. youtube.com | Protonated Oxime, Final Oxime Product. |
Mechanistic Pathways in Derivatization Reactions
2,4-Pentanedione, monooxime can undergo several derivatization reactions at its remaining carbonyl group, the oxime functional group, or the adjacent methyl groups.
One fundamental derivatization is the reaction with a second equivalent of hydroxylamine to form 2,4-pentanedione, bis(oxime) , also known as diacetyldioxim. askfilo.com The mechanism for this second oximation is identical to the first, occurring at the remaining ketone functional group.
A significant reaction of the oxime group is the Beckmann Rearrangement . When treated with a strong acid, the oxime's hydroxyl group is protonated, turning it into a good leaving group. wikipedia.orgmasterorganicchemistry.com This is followed by a concerted migration of the alkyl group that is anti (opposite) to the leaving group, resulting in the formation of an N-substituted amide after hydrolysis. wikipedia.org
Furthermore, the compound can be modified at its carbon backbone. For instance, the bromination of diacetylmonoxime to produce bromodimethylglyoxalmonoxime has been reported. olemiss.edu This reaction likely proceeds through an enol or enolate intermediate, where the α-carbon is susceptible to electrophilic attack by bromine. The oxime can also be reduced to form the corresponding amine using reagents like sodium metal or through catalytic hydrogenation. wikipedia.org
Table 2: Selected Derivatization Reactions of 2,4-Pentanedione, Monooxime
| Reaction | Reagent(s) | Product Type |
| Oximation | Hydroxylamine (NH₂OH) | Bis(oxime) / Dioxime askfilo.com |
| Beckmann Rearrangement | Strong Acid (e.g., H₂SO₄) | N-substituted Amide wikipedia.orgmasterorganicchemistry.com |
| Bromination | Bromine (Br₂) | α-Bromo derivative olemiss.edu |
| Reduction | Na, Catalytic Hydrogenation | Amine wikipedia.org |
Role in Metal-Catalyzed Reactions and Catalytic Cycles
2,4-Pentanedione, monooxime and its derivatives are effective chelating agents, capable of binding to metal ions and influencing their catalytic activity. The presence of both a keto group and an oxime group allows the molecule to act as a bidentate ligand, coordinating with a metal center through the carbonyl oxygen and the oxime nitrogen or oxygen atoms.
This chelating ability is central to its function in certain analytical and catalytic processes. For example, diacetylmonoxime is a key reagent in the colorimetric determination of urea (B33335), a reaction that is catalyzed by ferric ions (Fe³⁺). studylib.net The monooxime reacts with urea in a strong acid medium to form a colored complex with the metal ion, demonstrating its capacity for coordination. studylib.net
In the field of electrochemistry, related glyoxime (B48743) derivatives are used to control metal deposition. Halogenated glyoximes form stable ligand complexes with cobalt ions (Co²⁺), which suppresses the reduction of the metal at an electrode surface. olemiss.edu This illustrates how the ligand can modulate the electrochemical properties of a metal ion. While the direct use of 2,4-pentanedione, monooxime in large-scale industrial catalysis is not widely documented, its precursor, 2,4-pentanedione, is used in metal-catalyzed reactions like the Michael addition, where a CoCl₂ catalyst is effective. researchgate.net The structural similarity suggests that the monooxime would also form stable complexes with transition metals, stabilizing specific oxidation states and geometries within a catalytic cycle.
Advanced Analytical Applications of 2,4 Pentanedione, Monooxime
Reagent for Metal Ion Detection and Quantification
The ability of 2,4-pentanedione, monooxime to form distinct metal complexes makes it a valuable reagent for identifying and measuring the concentration of metal ions in solution. Similar to other oxime-containing compounds, it can react selectively with certain metals, leading to changes in the solution that can be measured quantitatively. This reactivity is the basis for its application in both colorimetric and gravimetric analytical methods.
Application in Colorimetric Methods
Colorimetric analysis relies on the formation of a colored compound in solution, where the intensity of the color is proportional to the concentration of the analyte. 2,4-Pentanedione, monooxime can serve as a ligand that, upon complexing with a metal ion, produces a soluble, colored species. The concentration of the metal ion is then determined spectrophotometrically by measuring the absorbance of the solution at a specific wavelength.
The process is analogous to the use of similar reagents, such as 4-methyl 2,3-pentanedione (B165514) dioxime, which reacts with nickel(II) to form a yellow-colored complex. niscpr.res.in This complex can be extracted into an organic solvent like chloroform (B151607) and shows maximum absorption at a specific wavelength (e.g., 370 nm). niscpr.res.in For 2,4-pentanedione, monooxime, the optimal conditions, including pH, solvent for extraction, and the wavelength of maximum absorbance (λmax), would be established to ensure the highest sensitivity and accuracy. The method's sensitivity is often described by its molar absorptivity and Sandell's sensitivity, which relate the absorbance to the concentration. niscpr.res.in
| Parameter | Description | Typical Value (by Analogy) |
| Analyte | Metal Ion (e.g., Ni²⁺, Cu²⁺) | - |
| Reagent | 2,4-Pentanedione, monooxime | - |
| Complex Color | Dependent on the metal ion | Yellow, Red, or other |
| Optimal pH | The pH at which complex formation is most efficient | ~9.0 niscpr.res.in |
| Solvent | Organic solvent for extraction | Chloroform, etc. niscpr.res.in |
| λmax | Wavelength of maximum absorbance | ~370-500 nm |
| Linear Range | Concentration range where Beer's Law is obeyed | e.g., 0.5-10 µg/mL niscpr.res.in |
| Molar Absorptivity (ε) | A measure of how strongly the complex absorbs light | e.g., ~3.0 x 10³ L/mol·cm niscpr.res.in |
This interactive table presents typical parameters for a colorimetric method using an oxime-based reagent, based on analogous compounds.
Utilization in Gravimetric Analysis
Gravimetric analysis is a highly accurate quantitative method that involves the precipitation of an analyte from solution, followed by filtration, drying, and weighing of the precipitate. amrita.edu 2,4-Pentanedione, monooxime can be used as a precipitating agent for metal ions that form insoluble complexes with it.
The most well-known analogue for this application is the use of butanedione dioxime (dimethylglyoxime) for the determination of nickel. sserc.org.uk In a similar fashion, adding an alcoholic solution of 2,4-pentanedione, monooxime to a solution containing nickel(II) ions, under controlled pH conditions (typically buffered to be slightly alkaline), would lead to the formation of a solid precipitate. bu.eduwindows.net The reaction must be quantitative, meaning the metal ion is completely removed from the solution. amrita.edu
The resulting precipitate is a coordination complex with a definite stoichiometry (metal-to-ligand ratio), which allows for the calculation of the mass of the metal ion in the original sample from the mass of the dried precipitate. put.poznan.pl The precipitate's physical characteristics, such as being dense and easily filterable, are important for the success of the analysis. bu.edu
Steps in Gravimetric Analysis using 2,4-Pentanedione, Monooxime:
Sample Preparation: A known weight of the sample is dissolved in a suitable solvent, typically water.
Precipitation: The pH of the solution is adjusted, and an excess of the 2,4-pentanedione, monooxime solution is added to precipitate the metal ion completely.
Digestion: The precipitate is typically heated in the mother liquor to encourage the formation of larger, purer crystals.
Filtration: The precipitate is separated from the solution using a filtering crucible.
Washing: The isolated precipitate is washed to remove any co-precipitated impurities.
Drying and Weighing: The precipitate is dried to a constant weight in an oven and then weighed accurately.
Calculation: The percentage of the metal ion in the original sample is calculated based on the weight and known stoichiometry of the precipitate. put.poznan.pl
Specificity for Selected Metal Ions (e.g., Nickel)
A key advantage of many oxime-based ligands in analytical chemistry is their high specificity for certain metal ions. Dimethylglyoxime, for example, is renowned for its selective and sensitive reaction with nickel(II), forming a characteristic bright red precipitate of nickel(II) dimethylglyoximate. sserc.org.ukbu.edu This specificity arises from the stable five-membered chelate rings formed between the nickel ion and the two ligand molecules.
2,4-Pentanedione, monooxime is expected to exhibit similar selectivity, particularly for nickel(II). The reaction involves the deprotonation of the oxime's hydroxyl group and coordination through the nitrogen and a carbonyl oxygen atom to the metal center. This chelation results in a stable complex that precipitates from solution. While it may form complexes with other metal ions like cobalt or copper, the conditions for precipitation (such as pH) can often be adjusted to isolate a specific metal ion from a mixture. For instance, nickel is typically precipitated from a neutral to slightly alkaline solution, whereas palladium can be precipitated from acidic solutions. niscpr.res.inbu.edu
Chromogenic Reagent Development
The development of new chromogenic reagents is crucial for advancing spectrophotometric methods, aiming for higher sensitivity, selectivity, and stability. researchgate.netmdpi.com 2,4-Pentanedione, monooxime serves as a candidate for such development due to its ability to form colored complexes with metal ions. niscpr.res.in
The development process involves synthesizing the reagent and systematically studying its reaction with various metal ions. Key analytical parameters are optimized to establish a reliable method. researchgate.net
Key Parameters in Chromogenic Reagent Development:
| Parameter | Research Finding | Significance |
| Stoichiometry | Determining the metal-to-ligand ratio in the complex (e.g., 1:2). niscpr.res.in | Essential for quantitative calculations and understanding the complex structure. |
| Effect of pH | Identifying the pH range for maximum and stable color development. niscpr.res.in | Ensures reproducibility and maximum sensitivity. |
| Absorption Spectrum | Measuring the absorbance versus wavelength to find λmax. mdpi.com | The wavelength of maximum absorbance is used for measurements to achieve the highest sensitivity. |
| Stability | Assessing how long the color of the complex remains stable. researchgate.net | A stable complex allows for more flexible and reliable measurement times. |
| Interference Studies | Testing the effect of other ions commonly present in samples. | Determines the selectivity of the reagent and the method's applicability to real-world samples. |
The goal is to create a reagent that provides a rapid, simple, and cost-effective method for quantifying a specific metal ion with minimal interference from other substances. mdpi.com
Application in Spectroscopic Analytical Techniques (e.g., Surface Enhanced Raman Spectroscopy - SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique that enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. researchgate.netrsc.org The enhancement allows for the detection of analytes at extremely low concentrations, sometimes down to the single-molecule level. aps.org
While direct SERS studies of 2,4-pentanedione, monooxime are not widely reported, the technique offers significant potential for its characterization and detection. To perform a SERS analysis, the monooxime would be adsorbed onto a SERS-active substrate. The resulting spectrum would provide a detailed vibrational fingerprint of the molecule.
The enhancement in SERS arises from two primary mechanisms:
Electromagnetic Enhancement: The excitation of localized surface plasmons on the metal nanostructure creates a greatly amplified local electromagnetic field, which enhances the Raman signal of the nearby molecule. researchgate.net
Chemical Enhancement: A charge-transfer mechanism between the adsorbed molecule and the metal surface can lead to a resonance effect that further increases the intensity of certain Raman bands. researchgate.net
By analyzing the SERS spectrum of 2,4-pentanedione, monooxime, one could obtain detailed structural information, study its orientation on the metal surface, and investigate its interaction with metal ions at the nanoscale. Changes in the SERS spectrum upon complexation with a metal ion could serve as a highly sensitive method for metal detection.
Research on Biological and Materials Science Applications
Exploration in Organic Synthesis as a Building Block and Reagent
2,4-Pentanedione, monooxime serves as a valuable precursor and reagent in the synthesis of more complex molecules, particularly heterocyclic compounds and diamines. Oximes, in general, are recognized as versatile functional groups in organic chemistry that facilitate the introduction of nitrogen atoms into molecular structures. researchgate.net
The presence of both electrophilic and nucleophilic centers in 2,4-pentanedione, monooxime makes it an ideal starting material for the construction of various heterocyclic rings. clockss.org Heterocyclic compounds are of significant interest due to their widespread applications, including in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org
The reaction of 1,3-dicarbonyl compounds, such as 2,4-pentanedione, with hydrazine (B178648) (H₂NNH₂) is a well-established method for synthesizing pyrazoles. chegg.combrainly.comyoutube.com Specifically, the reaction of 2,4-pentanedione with hydrazine yields 3,5-dimethylpyrazole. chegg.combrainly.com This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration. libretexts.org
Similarly, isoxazoles can be synthesized from 1,3-dicarbonyl compounds. The reaction of 3-[2-(R1-phenyl)hydrazono)]pentane-2,4-dione with hydroxylamine (B1172632) hydrochloride (H₂NOH·HCl) can produce 3,5-dimethyl-4-[(E)-4-(R1-phenyl)diazenyl]isoxazoles. researchgate.net The synthesis of isoxazole-one and pyrazole-one derivatives can be achieved through a multicomponent reaction involving hydroxylamine hydrochloride or phenyl hydrazine, ethyl acetoacetate, and an aldehyde, often using a catalyst in an aqueous medium. nih.gov
The following table summarizes the synthesis of some heterocyclic compounds using derivatives of 2,4-pentanedione.
| Starting Material | Reagent | Product | Heterocyclic Core |
| 3-[2-(R1-phenyl)hydrazono)]pentane-2,4-dione | Hydroxylamine hydrochloride | 3,5-dimethyl-4-[(E)-4-(R1-phenyl)diazenyl]isoxazole | Isoxazole |
| 3-[2-(R1-phenyl)hydrazono)]pentane-2,4-dione | R2-4-C6H4-NHNH2 | 3,5-dimethyl-1-(R2-phenyl)-4-[(E)-(R1-phenyl)diazenyl]-1H-pyrazole | Pyrazole (B372694) |
| 2,4-pentanedione | Hydrazine | 3,5-dimethylpyrazole | Pyrazole |
While direct synthesis of diamines using 2,4-pentanedione, monooxime as a primary reagent is not extensively documented, the synthesis of vicinal diamines can be achieved through methods involving oxime derivatives. researchgate.net The synthesis of diamines is significant as they are important platform chemicals used in the production of pesticides, metal ion chelating agents, and surfactants. nih.gov One approach involves the unsymmetrical diamination of alkenes using oxime ester-based precursors to generate ambiphilic iminyl and electrophilic amidyl radicals. researchgate.net
Investigated Roles in Biochemistry and Bioinorganic Chemistry
The ability of 2,4-pentanedione, monooxime and related β-dicarbonyl compounds to chelate metal ions is central to their roles in biochemistry and bioinorganic chemistry. researchgate.netthecreativechemist.org The resulting metal complexes often exhibit interesting biological properties, including antioxidant activity.
2,4-Pentanedione, monooxime, like its parent compound acetylacetone (B45752), can exist in equilibrium with its enol tautomer. magritek.comresearchgate.net Deprotonation of the enol form yields the acetylacetonate (B107027) anion, which acts as a bidentate ligand, binding to metal ions through its two oxygen atoms to form a stable six-membered ring. thecreativechemist.orgmagritek.comwikipedia.orgscribd.com This chelation can alter the physicochemical properties of the metal ion and the ligand, influencing their behavior in biological systems. psu.edunih.govsemanticscholar.orgnih.gov The formation of stable metal complexes is a key aspect of the biological function of many essential metals. psu.edu
Metal complexes of ligands derived from β-dicarbonyl compounds have been investigated for their antioxidant properties. nih.govnih.gov The antioxidant activity of these complexes is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net The design of metal-flavonoid complexes, for instance, has been shown to enhance the antioxidant properties of the flavonoid ligand. nih.govuchile.cl The chelation of the metal ion can influence the electronic structure of the ligand, potentially increasing its ability to scavenge free radicals. uchile.cl Studies on various metal complexes have shown that their antioxidant activity can be superior to that of the free ligands. researchgate.net
The following table shows examples of metal complexes with ligands containing β-dicarbonyl or similar chelating moieties and their investigated antioxidant activities.
| Metal Ion | Ligand Type | Antioxidant Activity Finding |
| Cu(II), Zn(II), Ni(II) | Schiff base derived from 3-carbaldehyde chromone (B188151) thiosemicarbazone | The complexes possess significant antioxidant activity against superoxide (B77818) and hydroxyl radicals. researchgate.net |
| Sn(II) | Quercetin (B1663063) | Radical scavenging activity of free quercetin was decreased after chelation of the stannous cation. researchgate.net |
| Various | Flavonoids (e.g., quercetin, morin, rutin) | Metal complexation can significantly enhance the antioxidant capacity of flavonoids. nih.govuchile.cl |
Potential for Applications in Materials Science and Catalysis
The coordination complexes derived from 2,4-pentanedione and its analogues are not only relevant in biological contexts but also show significant promise in materials science and catalysis. researchgate.netnih.gov
Metal acetylacetonate complexes are utilized as catalyst precursors and reagents in various chemical transformations. wikipedia.org For example, vanadyl acetylacetonate catalyzes the epoxidation of allylic alcohols. wikipedia.org The addition of 2,4-pentanedione has been shown to increase the turnover of certain iridium-based catalysts used in the methylation of unactivated C(sp³)–H bonds. researchgate.net Furthermore, cobalt complexes with oxime-containing ligands have been explored as catalysts for the reduction of molecular oxygen. mdpi.com
In materials science, metal acetylacetonate complexes have been investigated for applications such as in high-energy-density non-aqueous redox flow batteries. rsc.org The solubility and electrochemical properties of these complexes can be tuned by modifying the substituents on the acetylacetonate ligand. rsc.org Additionally, zinc acetylacetonate complexes have been used as precursors for creating thin films of zinc oxide. wikipedia.org The development of multifunctional materials that integrate catalytic and other functionalities is an active area of research. rsc.org
Exploration in Agrochemical Development (e.g., Pesticides, Herbicides)
While direct studies on the herbicidal or pesticidal activities of 2,4-Pentanedione, monooxime are not extensively documented in publicly available research, the broader class of dione (B5365651) and oxime derivatives has been a fertile ground for the development of agrochemicals.
Research into related compounds, such as cyclohexanedione oximes, has led to the discovery of commercial herbicides. These compounds function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants. This disruption of lipid synthesis ultimately leads to the death of the plant. The chemical structure of these herbicides, featuring a dione and an oxime group, highlights the potential for similar functionalities in 2,4-Pentanedione, monooxime derivatives.
Furthermore, studies on other structurally related compounds have shown promise. For instance, a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, which incorporate a modified acetylacetone-like core, have exhibited significant post-emergence herbicidal activity against various broadleaf weeds. nih.gov Specifically, compounds designated as IIa and IIr were effective against weeds like Abutilon theophrasti, Brassica juncea, Amaranthus retroflexus, and Eclipta prostrata at an application rate of 150 grams of active ingredient per hectare. nih.gov These findings suggest that the core structure of 2,4-pentanedione could serve as a scaffold for developing new herbicidal agents.
In the realm of insecticides, derivatives of β-methoxyacrylate containing a pyrazoline scaffold, which can be conceptually related to the reactive functionalities in 2,4-pentanedione, monooxime, have been synthesized and tested. mdpi.com One particular compound from this series demonstrated an insecticidal LC50 value of 26.6 µg/mL against Mythimna separata. mdpi.com This indicates that the chemical motifs present in and derivable from 2,4-pentanedione, monooxime hold potential for the development of new insect control agents.
Table 1: Herbicidal and Insecticidal Activity of Related Compounds
| Compound Class/Derivative | Target Organism(s) | Activity/Dosage | Reference |
| Cyclohexanedione Oximes | Grass Weeds | Inhibition of ACCase | nih.gov |
| 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones | Abutilon theophrasti, Brassica juncea, Amaranthus retroflexus, Eclipta prostrata | 70-100% inhibition at 75 g ai/ha | nih.gov |
| β-Methoxyacrylate-containing N-acetyl pyrazoline derivative | Mythimna separata | LC50 of 26.6 µg/mL | mdpi.com |
Studies on Antimicrobial Activity of Derivatives
The antimicrobial potential of 2,4-Pentanedione, monooxime and its derivatives has been an active area of research, with studies demonstrating efficacy against a range of microbial pathogens.
A notable study focused on the synthesis and antimicrobial evaluation of derivatives of 2,3,4-pentanetrione-3-oxime, a close structural analog of 2,4-Pentanedione, monooxime. These compounds were found to be selective growth inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov This finding is particularly significant given the global health challenge posed by multidrug-resistant tuberculosis.
Furthermore, the ability of 2,4-pentanedione to form stable complexes with various metal ions has been exploited to create novel antimicrobial agents. Metal complexes often exhibit enhanced biological activity compared to the free ligands. Research has shown that metal derivatives of 2,4-pentanedione can possess antimicrobial properties. nih.govfrontiersin.org For example, Co(II) and Zn(II) complexes derived from oximes of 2-acetyl aromatic heterocycles have demonstrated appreciable antifungal activity against Candida albicans. mdpi.com This suggests that metal complexes of 2,4-Pentanedione, monooxime could also exhibit potent antimicrobial effects. The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its passage through microbial cell membranes and thereby enhancing its efficacy. mdpi.com
Another area of investigation involves the synthesis of novel thiazolidine-2,4-dione derivatives, which share some structural similarities with the dione core of 2,4-pentanedione. These compounds have shown promising antibacterial and antifungal activities. nih.gov For instance, certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov
Table 2: Antimicrobial Activity of 2,4-Pentanedione Derivatives and Related Compounds
| Compound/Derivative | Target Microorganism(s) | Key Finding(s) | Reference |
| 2,3,4-Pentanetrione-3-oxime derivatives | Mycobacterium tuberculosis | Selective growth inhibitors. | nih.gov |
| Co(II) and Zn(II) complexes of 2-acetyl aromatic heterocycle oximes | Candida albicans | Appreciable antifungal activity. | mdpi.com |
| Thiazolidine-2,4-dione derivatives | Gram-positive and Gram-negative bacteria, various fungi | Broad-spectrum antimicrobial and antifungal activities. | nih.gov |
Investigation in Quorum Sensing Modulation (through related oxime derivatives)
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. It plays a crucial role in bacterial pathogenicity, including biofilm formation and virulence factor production, making it an attractive target for novel antimicrobial strategies. nih.gov While direct studies on 2,4-Pentanedione, monooxime as a QS modulator are limited, research on structurally related compounds, particularly β-keto compounds and other oxime derivatives, provides a strong rationale for its investigation in this area.
Furthermore, research on β-keto esters, which share the β-dicarbonyl motif with 2,4-pentanedione, has demonstrated their potential as QS inhibitors. nih.gov These compounds are designed as analogs of the natural autoinducer N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL) and have shown inhibitory effects on QS systems in bacteria. nih.gov
The oxime functional group itself is of interest in the context of QS modulation. Aniline-catalyzed oxime ligation has been utilized as a chemical tool for the live-cell labeling of native intracellular bacterial receptors involved in QS, highlighting the compatibility and potential reactivity of the oxime group within the cellular environment where QS signaling occurs.
Table 3: Quorum Sensing Modulation by Related Compounds
| Compound Class/Derivative | Target System/Organism | Mechanism/Effect | Reference |
| AI-2 Analogs | Pseudomonas aeruginosa | Inhibition of quorum sensing. | |
| β-Keto Esters | Bacterial quorum sensing systems | Designed as analogs of natural autoinducers to inhibit QS. | nih.gov |
| Aniline-catalyzed oxime ligation | Bacterial receptors | Tool for labeling receptors involved in quorum sensing. |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Methodologies
While methods for the synthesis of 2,4-Pentanedione, monooxime exist, there remains considerable scope for the development of novel, more efficient, and environmentally benign synthetic strategies. Current solvent-free methods, for instance, have been reported but with relatively low yields, indicating a clear need for optimization. lam.edu.lyresearchgate.net
Future research should prioritize:
Green Synthesis Routes: Exploration of alternative catalysts and reaction conditions to improve the yield and sustainability of solvent-free syntheses is a critical area. google.com This could involve the use of solid acid or base catalysts, microwave-assisted organic synthesis (MAOS), or flow chemistry approaches to minimize waste and energy consumption.
Catalyst Development: The design of novel catalysts specifically for the selective mono-oximation of 2,4-pentanedione is a promising avenue. This could include organocatalysts or metal-based catalysts that can operate under mild conditions with high selectivity, avoiding the formation of the dioxime byproduct. nih.gov
Alternative Starting Materials: Investigating alternative and more sustainable starting materials for the synthesis of the oxime could also be a valuable research direction. This might involve biosynthetic pathways or the use of bio-based feedstocks. nih.gov
Design and Characterization of Advanced Metal Complexes
The presence of both a carbonyl and an oxime group makes 2,4-Pentanedione, monooxime an excellent candidate for use as a ligand in coordination chemistry. The formation of stable metal complexes with a variety of transition metals is anticipated, opening the door to new materials with unique properties. chemicaljournal.orgresearchgate.netnih.gov
Key areas for future investigation include:
Synthesis of Novel Complexes: A systematic exploration of the coordination chemistry of 2,4-Pentanedione, monooxime with a wide range of metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Fe(III)) is warranted. nih.govijaem.netinnovareacademics.in This would involve the synthesis and isolation of new metal complexes under various reaction conditions.
Structural and Spectroscopic Characterization: Detailed characterization of these new complexes using techniques such as single-crystal X-ray diffraction, FT-IR, UV-Vis, NMR, and mass spectrometry will be crucial to understand their structure, bonding, and electronic properties. chemicaljournal.orgresearchgate.netnih.gov This will provide fundamental insights into how the ligand coordinates to different metal centers.
Exploring Diverse Coordination Modes: Investigating the potential for the ligand to act as a bidentate or even a bridging ligand, leading to the formation of mononuclear or polynuclear complexes, could result in materials with interesting magnetic or electronic properties.
Table 1: Potential Spectroscopic Data for Characterization of Metal Complexes of 2,4-Pentanedione, monooxime
| Spectroscopic Technique | Expected Observations and Information Gained |
| FT-IR Spectroscopy | Shift in the C=O and C=N stretching frequencies upon coordination to the metal ion. Appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. ijaem.net |
| UV-Vis Spectroscopy | Observation of d-d transitions for transition metal complexes, providing information about the coordination geometry. Charge transfer bands may also be observed. nih.govjocpr.com |
| NMR Spectroscopy (¹H, ¹³C) | Changes in the chemical shifts of the ligand protons and carbons upon complexation, confirming coordination. |
| Mass Spectrometry | Determination of the molecular weight of the complex and confirmation of its composition. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. nih.gov |
Integrated Experimental and Computational Approaches
The synergy between experimental work and computational modeling offers a powerful tool for accelerating the discovery and understanding of new chemical systems. For 2,4-Pentanedione, monooxime and its derivatives, integrated approaches are still in their infancy but hold immense promise.
Future research should focus on:
DFT and Ab Initio Calculations: Utilizing Density Functional Theory (DFT) and other ab initio methods to predict the geometric and electronic structures of the monooxime and its metal complexes. nih.govresearchgate.net This can help in understanding the stability of different isomers and conformations. lam.edu.ly
Vibrational Spectra Simulation: Computational prediction of the vibrational spectra (IR and Raman) can aid in the interpretation of experimental data and provide a more detailed assignment of vibrational modes. nih.govruc.dk
Modeling Reaction Mechanisms: Theoretical studies can be employed to elucidate the mechanisms of synthetic reactions and catalytic cycles involving 2,4-Pentanedione, monooxime and its complexes, providing insights for process optimization.
Exploration of New Catalytic Applications
Metal complexes are at the heart of many catalytic processes. The development of advanced metal complexes with 2,4-Pentanedione, monooxime as a ligand could lead to novel catalysts for a variety of organic transformations. u-tokyo.ac.jp
Promising areas for future catalytic research include:
Oxidation Catalysis: Investigating the potential of these complexes to catalyze the oxidation of various substrates, such as alcohols and alkenes. mdpi.com The electronic and steric properties of the ligand can be tuned to achieve high activity and selectivity.
Epoxidation Reactions: Exploring the use of these complexes as catalysts for the epoxidation of olefins, a fundamentally important transformation in organic synthesis. mdpi.com
Carbon-Carbon Bond Forming Reactions: Given the rich catalytic chemistry of related oxime-derived palladacycles, exploring the application of 2,4-Pentanedione, monooxime-based complexes in cross-coupling reactions is a logical next step. researchgate.net
Hydrogenation Reactions: Investigating the catalytic activity of these complexes in hydrogenation reactions, for example, the reduction of unsaturated bonds. ntu.edu.sg
Table 2: Potential Catalytic Applications and Target Reactions
| Catalytic Application | Example Reaction | Potential Advantages of 2,4-Pentanedione, monooxime Complexes |
| Oxidation | Aerobic oxidation of alcohols to aldehydes/ketones | Tunable redox properties, stability under oxidative conditions. |
| Epoxidation | Epoxidation of cyclooctene (B146475) with a peroxide | High selectivity and activity. mdpi.com |
| C-C Coupling | Suzuki or Heck coupling reactions | Stability and activity of the catalytic species. |
| Carbonylation | Hydroformylation or alkoxycarbonylation of alkenes/alkynes | Potential for high regioselectivity and enantioselectivity with chiral variants. nih.gov |
Discovery of Unconventional Analytical Applications
The ability of 2,4-Pentanedione, monooxime to form stable complexes with metal ions suggests its potential use in analytical chemistry for the detection and quantification of these ions. chemrj.orgnih.gov
Future research in this area could explore:
Electrochemical Sensors: The development of electrochemical sensors based on modified electrodes incorporating 2,4-Pentanedione, monooxime or its metal complexes for the sensitive and selective detection of specific analytes. nih.govresearchgate.net
Chromatographic Reagents: Its use as a chelating agent in chromatographic separations to improve the detection or separation of metal ions.
Ratiometric Probes: The design of ratiometric fluorescent or colorimetric probes for metal ions, where the binding event leads to a measurable change in the spectroscopic properties of the molecule.
Further Fundamental Investigations into Biological Interactions
While the focus of this article is on the chemical compound itself, preliminary studies on related Schiff base and oxime complexes have shown promising biological activities, including antimicrobial and anticancer effects. ijaem.netinnovareacademics.inresearchgate.net This suggests that fundamental investigations into the biological interactions of 2,4-Pentanedione, monooxime and its metal complexes could be a fruitful area of future research.
Key research questions to address include:
Antimicrobial Activity: Screening of the monooxime and its metal complexes against a panel of pathogenic bacteria and fungi to identify potential new antimicrobial agents. researchgate.netnih.gov
Enzyme Inhibition Studies: Investigating the ability of these compounds to inhibit the activity of specific enzymes, which could be a mechanism for their potential therapeutic effects.
DNA Interaction Studies: Exploring the potential for these compounds to interact with DNA, which could be relevant to their cytotoxic properties.
It is important to emphasize that this line of research should remain at a fundamental, pre-clinical stage, focusing on understanding the molecular basis of any observed biological activity.
Q & A
Q. What are the optimal methods for synthesizing and purifying 2,4-pentanedione monooxime derivatives?
- Methodological Answer : Synthesis typically involves reacting 2,4-pentanedione with hydroxylamine hydrochloride under reflux in ethanol or methanol. Stoichiometric ratios (e.g., 1:1.2 for ketone:hydroxylamine) and pH control (weakly acidic conditions) are critical to minimize side products like dioximes. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high-purity yields. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. How can researchers characterize the tautomeric behavior of 2,4-pentanedione monooxime?
- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to identify tautomeric forms. For example, the enol-oxime tautomer shows characteristic proton signals at δ 10–12 ppm (oxime -OH) and δ 5–6 ppm (enolic proton). IR spectroscopy (νC=N ~1600 cm⁻¹, νO-H ~3200 cm⁻¹) and elemental analysis (C, H, N) provide complementary validation. Variable-temperature NMR can quantify tautomeric equilibria in solution .
Q. What safety protocols are essential when handling 2,4-pentanedione derivatives?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to volatility and potential decomposition into toxic 2,4-pentanedione. Store under inert gas (N₂/Ar) to prevent oxidation. Monitor for thymus toxicity (observed in animal studies) and avoid inhalation/contact. Emergency protocols should include neutralization with sodium bicarbonate for spills and immediate decontamination with soap/water .
Advanced Research Questions
Q. How do thermodynamic properties of 2,4-pentanedione tautomers influence experimental design in enthalpy studies?
- Methodological Answer : The enthalpy of mixing between keto and enol tautomers (~0.4 kJ/mol difference in vaporization enthalpy) destabilizes the liquid phase, requiring corrections in calorimetric measurements. Use correlation gas chromatography (e.g., Joback/Crippen methods) to isolate pure tautomers and calculate standard molar enthalpies (ΔfH°gas = −366.7 kJ/mol for enol, ΔfH°liquid = −416.3 kJ/mol for keto). Account for endothermic mixing effects when interpreting phase-dependent data .
Q. What computational approaches resolve contradictions in tautomer stability predictions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model tautomeric equilibria. Compare calculated Gibbs free energies (ΔG) with experimental NMR data to validate intramolecular hydrogen bonding strength. For example, the enol-oxime tautomer is stabilized by ~8 kJ/mol over the keto form in the gas phase. Molecular dynamics (MD) simulations in solvents (e.g., water, DMSO) refine solvation effects .
Q. How can 2,4-pentanedione monooxime be applied in coordination chemistry?
- Methodological Answer : The oxime group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Optimize metal:ligand ratios (1:2 or 1:3) in ethanol/water under reflux. Characterize complexes via UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and X-ray crystallography. Note that steric hindrance from substituents (e.g., phenyl groups) may alter binding modes .
Q. What strategies address discrepancies in reported enthalpy values for tautomeric mixtures?
- Methodological Answer : Re-evaluate purity using GC-MS and DSC (melting point analysis). Cross-validate vaporization enthalpies with gas-phase NMR (e.g., 51.2 ± 2.2 kJ/mol for pure keto vs. 50.8 ± 0.6 kJ/mol for enol). Apply the Watson equation to correct for temperature-dependent vapor pressures. Publish raw data with error margins to facilitate meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
